molecular formula C7H9ClN2O B1358794 2-Chloro-6-isopropoxypyrazine CAS No. 1016698-79-5

2-Chloro-6-isopropoxypyrazine

Cat. No. B1358794
CAS RN: 1016698-79-5
M. Wt: 172.61 g/mol
InChI Key: JQXBZEQRXQPLOC-UHFFFAOYSA-N
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Description

“2-Chloro-6-isopropoxypyrazine” is a chemical compound with the CAS Number: 1016698-79-5 . It has a molecular weight of 172.61 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H9ClN2O . The InChI code for this compound is 1S/C7H9ClN2O/c1-5(2)11-7-4-9-3-6(8)10-7/h3-5H,1-2H3 .

Scientific Research Applications

Chromatin Activity in Corn and Soybean

2-Chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine, a compound structurally related to 2-Chloro-6-isopropoxypyrazine, has been studied for its effect on chromatin activity in corn and soybean. It was found to enhance chromatin-directed ribonucleic acid (RNA) synthesis in soybean seedlings, indicating an increase in chromatin template availability. This effect was not observed in corn or with structurally similar compounds like hydroxyatrazine (Penner & Early, 1972).

Photolytic and Photocatalytic Decomposition

A study on the photolytic and photocatalytic decomposition of atrazine, a compound closely related to this compound, explored its breakdown in the presence of polyoxometalates under UV light. The decomposition pathways and intermediate products were identified, providing insights into the environmental fate of such compounds (Hiskia et al., 2001).

Non-extractable Triazine Residues

Research on 2-Chloro-4-arylamino-6-alkyl-1,3,5-triazines, similar to this compound, focused on their role as non-extractable (bound) triazine residues. The cross-reactivity of these compounds with antibodies used in enzyme immunoassays was assessed, indicating their potential for environmental monitoring and residue analysis (Dankwardt et al., 1996).

Groundwater Contamination and Land Use

The relationship between land use and concentrations of atrazine (related to this compound) in groundwater was examined. This study revealed significant correlations between agricultural land use and the presence of atrazine and its residues in groundwater, emphasizing the impact of land use on water quality (Kolpin, 1997).

properties

IUPAC Name

2-chloro-6-propan-2-yloxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-9-3-6(8)10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXBZEQRXQPLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640716
Record name 2-Chloro-6-[(propan-2-yl)oxy]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016698-79-5
Record name 2-Chloro-6-[(propan-2-yl)oxy]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(propan-2-yloxy)pyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-propanol (2.26 mL, 31.99 mmol) in dry THF (40 mL) was added 60% NaH (960 mg, 39.90 mmol) at 0° C. and the reaction was stirred for 15 min. To the mixture at 0° C. was added 2,6-dichloropyrazine (4 g, 26.66 mmol, Aldrich) and the reaction was stirred for 2 h at RT. The reaction was quenched with ice cold H2O (20 mL) and extracted with EtOAc. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated. The residue was purified with silica gel column chromatography (eluent: 100% petroleum ether) to afford 2-chloro-6-isopropoxypyrazine (4.0 g, 86%) as an off brown liquid. MS (ESI, pos. ion) m/z: 173.0 (M+1); 1H NMR (400 MHz, CDCl3): δ 8.28 (s, 1H), 8.14 (s, 1H), 5.31-5.25 (m, 1H), 1.37-1.36 (m, 6H).
Quantity
2.26 mL
Type
reactant
Reaction Step One
Name
Quantity
960 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of IPA (50.0 g, 0.369 mol) in 500 mL of THF slowly was added 60% NaH (27.0 g, 0.671 mol) at RT under N2 atmosphere and stirred at RT for 20 min. Then the reaction mixture was slowly treated with 2,6-dichloropyrazine (50 g, 0.336 mol) at RT and stirred at RT for 1 h. The resulting mixture was poured into ice water and extracted with EtOAc. The organic layer was separated, dried over anhydrous Na2SO4, and concentrated to afford crude 2-chloro-6-isopropoxypyrazine (53 g) as pale brown liquid. This material was used further step without purification. MS (ESI, m/z): 173 (M+1).
Name
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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